2H-Indazole, 2-ethyl-6-nitro-
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Overview
Description
2H-Indazole, 2-ethyl-6-nitro- is a nitrogen-containing heterocyclic compound Indazoles are known for their wide range of biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole, 2-ethyl-6-nitro- typically involves the formation of the indazole core followed by the introduction of the ethyl and nitro groups. One common method is the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring. The ethyl group can be introduced via alkylation reactions, and the nitro group can be added through nitration reactions using reagents like nitric acid or tert-butyl nitrite .
Industrial Production Methods
Industrial production of 2H-Indazole, 2-ethyl-6-nitro- often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, copper-catalyzed cyclization reactions are commonly used to form the indazole ring, followed by nitration and alkylation steps to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions
2H-Indazole, 2-ethyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides with a base.
Cyclization: Transition metal catalysts like copper or palladium
Major Products
Reduction: 2H-Indazole, 2-ethyl-6-amino-.
Substitution: Various alkyl or aryl derivatives of 2H-Indazole
Scientific Research Applications
2H-Indazole, 2-ethyl-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Used in the development of new materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 2H-Indazole, 2-ethyl-6-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enhancing its binding affinity to biological targets. The ethyl group can influence the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
2H-Indazole, 2-methyl-6-nitro-: Similar structure but with a methyl group instead of an ethyl group.
2H-Indazole, 2-ethyl-5-nitro-: Similar structure but with the nitro group at the fifth position.
1H-Indazole, 2-ethyl-6-nitro-: Similar structure but with a different tautomeric form of the indazole ring
Uniqueness
2H-Indazole, 2-ethyl-6-nitro- is unique due to the specific positioning of the ethyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile intermediate in organic synthesis and its effectiveness in various biological applications .
Properties
CAS No. |
65642-29-7 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-ethyl-6-nitroindazole |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-6-7-3-4-8(12(13)14)5-9(7)10-11/h3-6H,2H2,1H3 |
InChI Key |
JPZZMLKQTUBUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C=CC(=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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